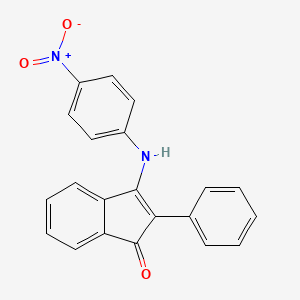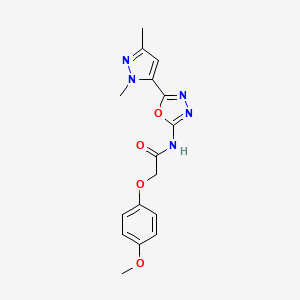
4-amino-N3-methyl-N5-(3-(trifluoromethyl)benzyl)isothiazole-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the condensation of isocyanates with amines, as seen in the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide . These processes typically involve amination followed by cyclization with hydrazine hydrate. The synthesis of azo compounds, such as 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, also involves specific reagents and conditions that allow for the creation of chromophoric groups for protein sequence analysis .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system . The crystal structure determination is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The Dimroth rearrangement is a chemical reaction relevant to triazole compounds, where an amino triazole is transformed into a benzylamino isomer under basic conditions . This reaction can be manipulated for preparative purposes, and the equilibrium can be shifted by changing the reaction conditions. Additionally, the ruthenium-catalyzed synthesis of triazole-based scaffolds is discussed, which provides a method to avoid the Dimroth rearrangement and achieve regiocontrolled cycloaddition .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their inhibitory effects on cancer cell proliferation , as well as their spectroscopic properties, such as UV, IR, and NMR spectra . The FT-IR analysis of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione provides insights into the vibrational modes of the molecule, and the molecular electrostatic potential (MEP) map indicates possible sites for nucleophilic attack . The synthesis of 8-azapurines from triazole carboxamides and amidines is also discussed, with the physical properties of the products measured and analyzed .
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
A study by Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (H5N1). This research highlights the potential of similar compounds in developing antiviral agents Hebishy et al., 2020.
Synthetic Methodologies
Albert and Taguchi (1973) developed methods for synthesizing 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes from corresponding 5-carbonitriles. This study provides an example of synthetic routes that could be relevant for creating structurally related compounds Albert & Taguchi, 1973.
Antimicrobial Applications
Research by Bektaş et al. (2007) on the synthesis of new 1,2,4-triazole derivatives revealed some compounds with good or moderate antimicrobial activities. This suggests that similar isothiazole derivatives might find use in developing antimicrobial agents Bektaş et al., 2007.
Corrosion Inhibition
Sudheer & Quraishi (2013) investigated the inhibition effect of triazole derivatives on copper corrosion in hydrochloric acid medium, indicating that compounds like the one could be explored for their potential as corrosion inhibitors Sudheer & Quraishi, 2013.
Propiedades
IUPAC Name |
4-amino-3-N-methyl-5-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-19-12(22)10-9(18)11(24-21-10)13(23)20-6-7-3-2-4-8(5-7)14(15,16)17/h2-5H,6,18H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMPTWHZPOYFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N3-methyl-N5-(3-(trifluoromethyl)benzyl)isothiazole-3,5-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2501515.png)

![(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501521.png)
![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide](/img/structure/B2501526.png)
![N~5~-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2501527.png)
![N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2501528.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B2501530.png)


